Pralmoréline

Vue d'ensemble

Description

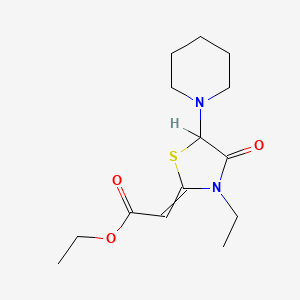

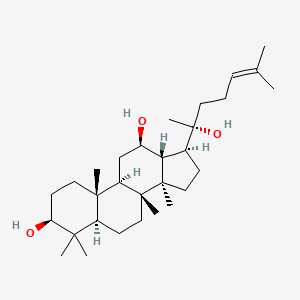

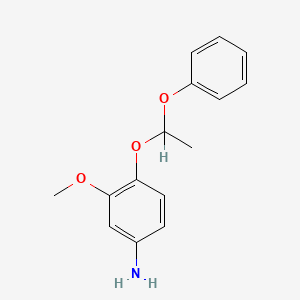

Il s'agit d'un analogue de la met-enképhaline et possède la séquence d'acides aminés D-Alanyl-3-(naphtalène-2-yl)-D-alanyl-L-alanyl-L-tryptophyl-D-phénylalaninyl-L-lysinamide . La pralmoréline est principalement utilisée comme agent de diagnostic pour évaluer une déficience en hormone de croissance .

Applications De Recherche Scientifique

Pralmorelin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in regulating growth hormone release and its effects on metabolism.

Industry: Employed in the development of peptide-based drugs and diagnostic agents.

Mécanisme D'action

Target of Action

Pralmorelin, also known as Growth Hormone-Releasing Peptide 2 (GHRP-2), primarily targets the Ghrelin/Growth Hormone Secretagogue Receptor (GHSR) . This receptor plays a crucial role in the regulation of growth hormone release .

Mode of Action

Pralmorelin is an orally-active, synthetic peptide drug, specifically an analogue of met-enkephalin . It acts as a ghrelin/growth hormone secretagogue receptor (GHSR) agonist . Pralmorelin enhances natural growth hormone production in two ways :

- It suppresses a hormone in the body called somatostatin, also known as growth hormone inhibiting hormone (GHIH) .

Biochemical Pathways

It is known that the activation of ghsr by pralmorelin leads to the release of growth hormone, which then participates in various biological processes including bone and muscle growth .

Pharmacokinetics

It is known that pralmorelin has a half-life value of about 08 hours in rats . The estimated bioavailability was 0.4% and 41% for the oral and subcutaneous routes, respectively . Pralmorelin is predominantly excreted in the feces (82–94%) .

Result of Action

The primary result of Pralmorelin’s action is the marked increase in the levels of plasma growth hormone (GH) . This leads to enhanced bone and muscle growth. Additionally, Pralmorelin reliably induces sensations of hunger and increases food intake in humans .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Pralmorelin plays a crucial role in stimulating the release of growth hormone from the pituitary gland. It interacts with the ghrelin/growth hormone secretagogue receptor (GHSR) on the pituitary cells . This interaction triggers a cascade of biochemical reactions that lead to the secretion of growth hormone into the bloodstream. The primary biomolecules involved in this process include the GHSR, growth hormone, and various intracellular signaling molecules such as cyclic AMP (cAMP) and protein kinase A (PKA) .

Cellular Effects

Pralmorelin exerts significant effects on various types of cells and cellular processes. In pituitary cells, it stimulates the release of growth hormone, which in turn influences numerous physiological processes including growth, metabolism, and cell repair . Pralmorelin also affects cell signaling pathways, particularly those involving the GHSR. This receptor activation leads to increased cAMP levels, which activate PKA and subsequently influence gene expression and cellular metabolism . Additionally, Pralmorelin has been shown to induce sensations of hunger and increase food intake in humans .

Molecular Mechanism

At the molecular level, Pralmorelin binds to the GHSR, a G-protein coupled receptor, on the surface of pituitary cells . This binding activates the receptor and triggers the G-protein signaling pathway, leading to the production of cAMP. The increase in cAMP levels activates PKA, which then phosphorylates various target proteins, leading to the release of growth hormone . Pralmorelin’s ability to increase plasma growth hormone levels is significantly lower in individuals with growth hormone deficiency compared to healthy individuals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pralmorelin have been observed to change over time. Acute administration of Pralmorelin markedly increases plasma growth hormone levels within minutes . The stability and degradation of Pralmorelin over longer periods have not been extensively studied.

Dosage Effects in Animal Models

The effects of Pralmorelin vary with different dosages in animal models. At lower doses, Pralmorelin effectively stimulates growth hormone release without significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . These effects highlight the importance of careful dosage optimization in both clinical and research settings .

Metabolic Pathways

Pralmorelin is involved in metabolic pathways related to growth hormone release. It interacts with enzymes and cofactors that regulate the synthesis and secretion of growth hormone . The metabolic pathways influenced by Pralmorelin include those involving cAMP and PKA, which play critical roles in cellular signaling and metabolism . Additionally, Pralmorelin’s effects on metabolic flux and metabolite levels are areas of active investigation .

Transport and Distribution

Pralmorelin is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its localization and accumulation within target tissues, such as the pituitary gland, are essential for its biological activity . The transport mechanisms and distribution patterns of Pralmorelin are critical factors that influence its efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of Pralmorelin is primarily within the pituitary cells, where it interacts with the GHSR on the cell surface . This localization is crucial for its activity in stimulating growth hormone release. Post-translational modifications and targeting signals may also play roles in directing Pralmorelin to specific cellular compartments . Understanding the subcellular localization of Pralmorelin provides insights into its mechanism of action and potential therapeutic applications .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La pralmoréline est synthétisée par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles comprennent généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide et l'hydroxybenzotriazole pour faciliter la formation de la liaison peptidique .

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse peptidique en phase solide à grande échelle suivie d'une purification par chromatographie liquide haute performance. Le peptide purifié est ensuite lyophilisé pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : La pralmoréline subit diverses réactions chimiques, notamment :

Oxydation : Le résidu tryptophane de la this compound peut être oxydé pour former des dérivés d'oxindole.

Réduction : Des réactions de réduction peuvent se produire au niveau des ponts disulfure s'ils sont présents dans la structure peptidique.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol ou autres agents réducteurs.

Substitution : Dérivés d'acides aminés et réactifs de couplage.

Principaux produits formés :

Oxydation : Dérivés d'oxindole.

Réduction : Formes peptidiques réduites.

Substitution : Analogues peptidiques avec des séquences d'acides aminés modifiées.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Investigée pour son rôle dans la régulation de la libération de l'hormone de croissance et ses effets sur le métabolisme.

Industrie : Employée dans le développement de médicaments et d'agents de diagnostic à base de peptides.

5. Mécanisme d'action

La this compound exerce ses effets en agissant comme un agoniste au niveau du récepteur de la ghréline/sécrétagogue de l'hormone de croissance. Cette interaction stimule la libération de l'hormone de croissance par l'hypophyse. Le mécanisme implique l'activation du récepteur, conduisant à la libération de l'hormone de libération de l'hormone de croissance, qui à son tour stimule la sécrétion de l'hormone de croissance . De plus, la this compound supprime la somatostatine, une hormone qui inhibe la libération de l'hormone de croissance .

Composés similaires :

Ghréline : Un ligand naturel pour le récepteur de la sécrétagogue de l'hormone de croissance.

Hexaréline : Un autre peptide de libération de l'hormone de croissance synthétique ayant un mécanisme d'action similaire.

Ipamoréline : Un sécrétagogue sélectif de l'hormone de croissance avec moins d'effets secondaires par rapport à d'autres peptides.

Unicité de la this compound : La this compound est unique en raison de sa forte puissance et de son efficacité à stimuler la libération de l'hormone de croissance. Elle a été le premier peptide synthétique de sa classe à être introduit cliniquement et a été largement étudiée pour son potentiel de diagnostic et thérapeutique .

Comparaison Avec Des Composés Similaires

Ghrelin: A natural ligand for the growth hormone secretagogue receptor.

Hexarelin: Another synthetic growth hormone-releasing peptide with a similar mechanism of action.

Ipamorelin: A selective growth hormone secretagogue with fewer side effects compared to other peptides.

Uniqueness of Pralmorelin: Pralmorelin is unique due to its high potency and efficacy in stimulating growth hormone release. It was the first synthetic peptide of its class to be introduced clinically and has been extensively studied for its diagnostic and therapeutic potential .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55N9O6/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60)/t27-,28+,36+,37-,38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNLPPBUBKMZMT-RDRUQFPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55N9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032404 | |

| Record name | Pralmorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

818.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158861-67-7 | |

| Record name | Pralmorelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158861677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralmorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRALMORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6S6E1F19M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1677961.png)

![1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1677968.png)

![(1S,5S)-(1-{5-[(4-amino-benzenesulfonyl)-isobutyl-amino]-6-phosphonooxy hexylcarbamoyl}-2,2-diphenyl-ethyl)-carbamic acid methyl ester](/img/structure/B1677976.png)